![molecular formula C21H23N3O4S B13824616 ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)
ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 2-hydroxy-3,5-dimethylbenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
Introduction of the thiophene ring: The pyrazole derivative is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group, followed by a Knoevenagel condensation with ethyl cyanoacetate to form the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 2-oxo-3,5-dimethylphenyl derivative.
Reduction: Formation of ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-methanol.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It can modulate the production of inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-({[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate: Lacks the methyl groups on the phenyl ring, which may affect its biological activity.
Ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-thiophene-3-carboxylate: Lacks the dimethyl groups on the thiophene ring, which may influence its chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 2-[[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H23N3O4S/c1-6-28-21(27)17-12(4)13(5)29-20(17)22-19(26)16-9-15(23-24-16)14-8-10(2)7-11(3)18(14)25/h7-9,25H,6H2,1-5H3,(H,22,26)(H,23,24) |
InChI Key |
KUTLTXJXFIMBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NN2)C3=CC(=CC(=C3O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


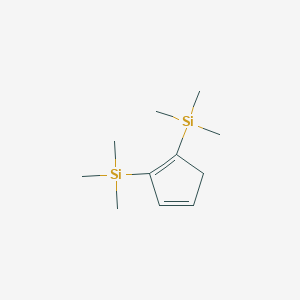
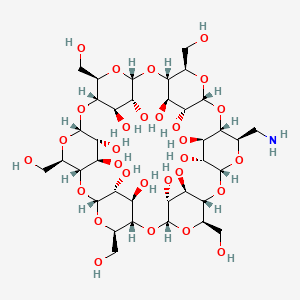
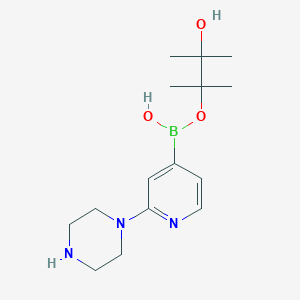
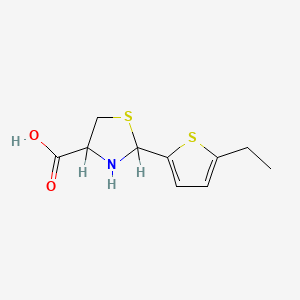
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
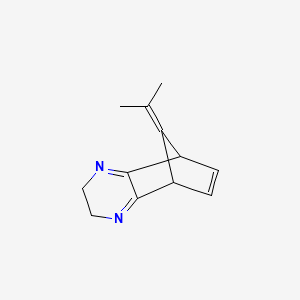
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)

![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)

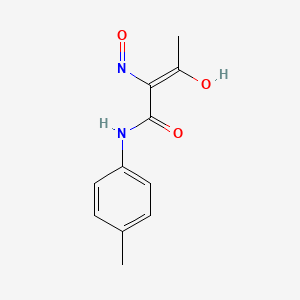
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
